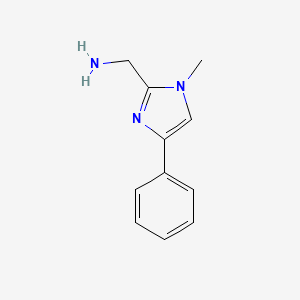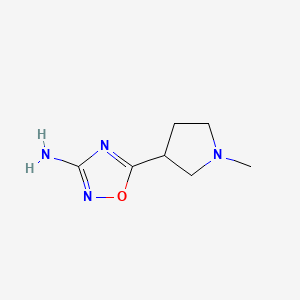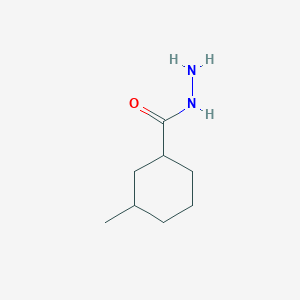
(1-Methyl-4-phenylimidazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-4-phenylimidazol-2-yl)methanamine: is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the first position, a phenyl group at the fourth position, and a methanamine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-4-phenylimidazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable aryl halide under nickel-catalyzed conditions, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-4-phenylimidazol-2-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Chemistry: In chemistry, (1-Methyl-4-phenylimidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It may serve as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts. Its versatility makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (1-Methyl-4-phenylimidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
(1-Methyl-4-phenylimidazol-2-yl)methanol: This compound differs by having a hydroxyl group instead of a methanamine group.
(1-Methyl-4-phenylimidazol-2-yl)acetic acid: This compound features a carboxylic acid group instead of a methanamine group.
Uniqueness: (1-Methyl-4-phenylimidazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(1-methyl-4-phenylimidazol-2-yl)methanamine |
InChI |
InChI=1S/C11H13N3/c1-14-8-10(13-11(14)7-12)9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 |
InChI Key |
ACJGTTDKXBKEFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)


![5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13871480.png)

![6-Phenyl-2-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13871491.png)






